3-Phosphonopropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surface Modification

3-Phosphonopropionic acid (3-PPA) finds application in scientific research for surface modification purposes. Studies have explored its potential in enhancing the corrosion resistance and biocompatibility of magnesium alloys, which are promising materials for biodegradable implants. A study published in the journal Materials Science and Engineering: C found that combining 3-PPA with other molecules like dopamine and 3-aminopropyltrimethoxysilane (APTMS) could form a self-assembled layer on the surface of magnesium alloy, improving its corrosion resistance and blood compatibility. []

Other Research Areas

-PPA is also being investigated in other scientific research areas, including:

- Synthesis of functional molecules: 3-PPA can serve as a building block in the synthesis of various functional molecules, including those with potential applications in drug discovery.

- Preparation of nanoparticles: Researchers are exploring the use of 3-PPA in the preparation of nanoparticles with specific properties for various applications.

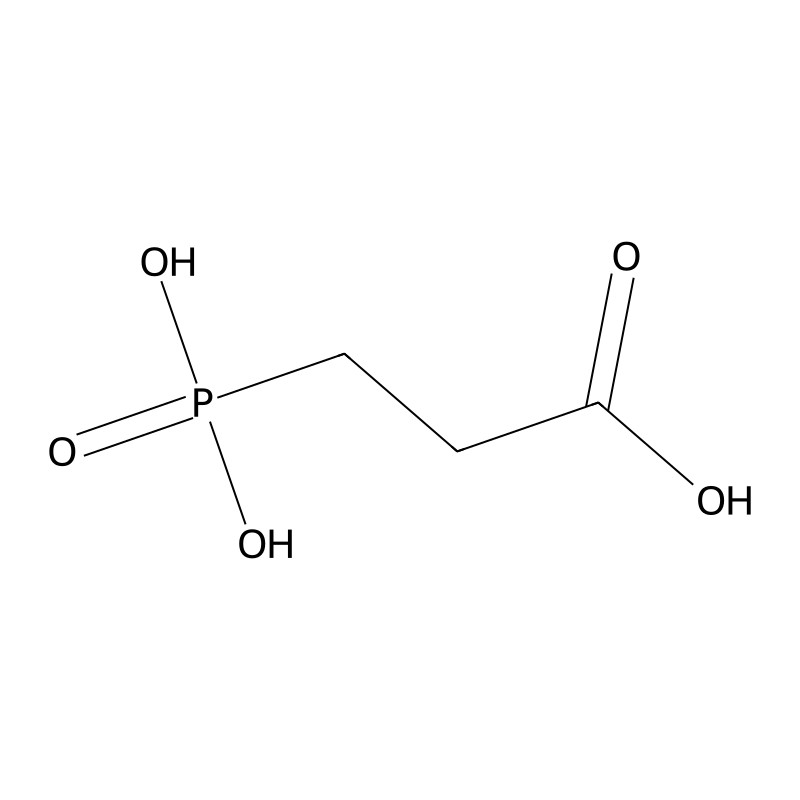

3-Phosphonopropionic acid is a phosphonic acid derivative characterized by the presence of a phosphonic acid group attached to a propionic acid moiety. Its molecular formula is with a molecular weight of approximately 154.06 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in water, with a melting point ranging from 165 °C to 180 °C .

This compound is also known by several synonyms, including β-Phosphonopropionic acid and (2-Carboxyethyl)phosphonic acid, among others . The structural representation includes a carboxylic acid group and a phosphonic acid group, which contribute to its unique chemical properties.

Currently, there is no documented research on the specific mechanism of action of 3-PPA in biological systems.

Limited information exists on the safety profile of 3-PPA. As with most organic acids, it can potentially cause irritation upon contact with skin or eyes. Due to the presence of phosphonate group, it's advisable to handle it with appropriate personal protective equipment like gloves and goggles [].

Future Research Directions

While current research is limited, 3-PPA's structure suggests potential applications in various fields:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The phosphonic group can participate in nucleophilic reactions, making it useful in synthetic organic chemistry .

The compound's reactivity is largely influenced by the presence of the phosphonic acid functional group, which can form stable complexes with metal ions.

Research indicates that 3-phosphonopropionic acid exhibits significant biological activity, particularly in the context of biomaterials and corrosion resistance in magnesium alloys. Studies have shown that it can enhance biocompatibility and promote osteogenic activity when used in coatings for magnesium-based implants . Additionally, it has been investigated for its potential role in cellular signaling pathways due to its structural similarity to other biologically active phosphonates.

Several methods exist for synthesizing 3-phosphonopropionic acid, including:

- Phosphorylation of Propionic Acid: This involves the reaction of propionic acid with phosphorus-containing reagents under acidic or basic conditions.

- Hydrolysis of Phosphonylated Compounds: Starting from more complex phosphonylated derivatives that can be hydrolyzed to yield 3-phosphonopropionic acid.

- Condensation Reactions: Utilizing appropriate starting materials such as alkyl halides and phosphorous acid under controlled conditions .

Each method offers different yields and purity levels, allowing for flexibility depending on the desired application.

3-Phosphonopropionic acid finds applications in various fields:

- Biomaterials: Used in the development of coatings for magnesium alloys to improve biocompatibility and corrosion resistance.

- Agriculture: It may serve as a plant growth regulator or fertilizer additive due to its phosphorus content.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other phosphonic compounds and pharmaceuticals .

Studies focusing on the interactions of 3-phosphonopropionic acid with biological systems have revealed its potential effects on cellular behavior. For instance, its self-assembly properties have been explored in relation to enhancing the corrosion resistance of magnesium alloys . Furthermore, its interaction with various metal ions has implications for developing new biomaterials with tailored properties.

Several compounds share structural similarities with 3-phosphonopropionic acid. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphonoacetic Acid | Simpler structure; used as an herbicide | |

| Aminomethylphosphonic Acid | Contains an amine group; involved in glyphosate metabolism | |

| 2-Hydroxyethylphosphonic Acid | Hydroxyl group addition; used in agriculture |

3-Phosphonopropionic acid's unique combination of carboxylic and phosphonic functionalities allows it to participate in diverse

Molecular Structure and Stereochemical Considerations

The molecular structure of 3-PPA consists of a three-carbon chain with a phosphonic acid group at the terminal carbon and a carboxylic acid group at the adjacent position (Figure 1). The SMILES notation $$ \text{OC(=O)CCP(O)(O)=O} $$ and InChI key $$ \text{NLBSQHGCGGFVJW-UHFFFAOYSA-N} $$ confirm its linear configuration.

- Stereochemistry: The absence of chiral centers precludes stereoisomerism.

- Bond angles: Computational models suggest tetrahedral geometry around the phosphorus atom and planar geometry around the carboxylic group.

Crystallographic Characteristics and Solid-State Arrangement

X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/m $$ and lattice parameters $$ a = 8.808 \, \text{Å}, b = 6.415 \, \text{Å}, c = 5.342 \, \text{Å}, \beta = 105.75^\circ $$ .

- Hydrogen bonding: Extensive $$ \text{O-H}\cdots\text{O} $$ networks stabilize the lattice, involving both phosphonic and carboxylic protons.

- Packing density: Calculated as $$ 1.677 \, \text{g/cm}^3 $$, consistent with its crystalline solid form.

Thermodynamic Properties

Thermogravimetric analysis (TGA) shows stability up to $$ 200^\circ \text{C} $$, followed by gradual mass loss.

Solubility Profile

- Aqueous systems: High solubility ($$ 328 \, \text{g/L} $$ at $$ 20^\circ \text{C} $$) due to hydrogen bonding.

- Organic solvents: Soluble in methanol ($$ 45 \, \text{g/L} $$) and ethanol ($$ 28 \, \text{g/L} $$); insoluble in hexane.

Acid-Base Behavior

The compound exhibits two acidic protons:

- Phosphonic group: $$ \text{p}K_{a1} = 2.16 $$ (first dissociation)

- Carboxylic group: $$ \text{p}K_{a2} = 5.43 $$

Protonation dynamics were characterized via potentiometric titration, revealing zwitterionic forms in neutral pH.

Spectroscopic Characterization

- FT-IR: Peaks at $$ 1705 \, \text{cm}^{-1} $$ ($$ \text{C=O} $$), $$ 1230 \, \text{cm}^{-1} $$ ($$ \text{P=O} $$), and $$ 950 \, \text{cm}^{-1} $$ ($$ \text{P-O} $$).

- $$ ^1\text{H} $$ NMR (600 MHz, $$ \text{D}2\text{O} $$): δ 2.45 (t, $$ \text{CH}2\text{P} $$), δ 3.12 (t, $$ \text{CH}_2\text{COOH} $$).

- Mass spectrometry: Molecular ion peak at $$ m/z = 154.003 $$ (M$$^+$$).

Conventional Synthetic Routes: Phosphorous Acid-Acrylic Acid Condensation

The conventional synthesis of 3-phosphonopropionic acid primarily relies on the direct condensation reaction between phosphorous acid and acrylic acid under controlled thermal conditions [1] [4]. This traditional approach involves heating phosphorous acid (H₃PO₃) with acrylic acid at temperatures ranging from 110 to 150 degrees Celsius for extended periods of 2 to 48 hours [1]. The reaction proceeds through a nucleophilic addition mechanism where the phosphorous acid adds across the double bond of acrylic acid, forming the desired phosphonopropionic acid product [4].

The stoichiometric requirements for this condensation reaction typically involve equimolar amounts of phosphorous acid and acrylic acid, though slight excesses of phosphorous acid are often employed to drive the reaction to completion [1]. The reaction yields generally range from 65 to 85 percent, depending on the specific reaction conditions and purification methods employed [4]. Temperature control is critical in this process, as insufficient heating results in incomplete conversion, while excessive temperatures can lead to decomposition of the desired product [1].

The mechanism of this condensation reaction involves the initial formation of a phosphorus-carbon bond through the nucleophilic attack of the phosphorous acid on the electron-deficient carbon of the acrylic acid double bond [4]. The subsequent proton transfer and rearrangement steps yield the final 3-phosphonopropionic acid product with the characteristic phosphonic acid functionality attached to the three-carbon propionic acid backbone [1].

Catalytic Methodologies and Reaction Optimization

Modern catalytic approaches to 3-phosphonopropionic acid synthesis have evolved significantly from conventional thermal methods, incorporating advanced photocatalytic and organometallic systems to enhance reaction efficiency and selectivity [12] [22] [32]. Photoredox catalysis using visible light has emerged as a particularly promising methodology, with Eosin Y demonstrating exceptional performance as a photocatalyst [12]. Under blue light-emitting diode irradiation in dimethyl sulfoxide at 30 degrees Celsius, Eosin Y catalysts at 10 to 15 mole percent loading achieve conversions of 83 to 96 percent with high selectivity [12].

The photoredox-catalyzed phosphonylation reactions proceed through single electron transfer mechanisms where the excited photocatalyst generates radical intermediates capable of forming carbon-phosphorus bonds under mild conditions [12]. Comparative studies have shown that Eosin Y significantly outperforms other photocatalysts such as Rhodamine 6G, which achieves only 17 percent conversion under similar conditions, and ruthenium bipyridine complexes, which reach 68 percent conversion [12].

Zinc-based catalytic systems have also demonstrated remarkable efficiency in phosphonate synthesis, particularly for the preparation of phosphite diesters that can be subsequently converted to phosphonic acids [32]. These zinc catalysts operate under mild conditions with alcohol substrates, achieving conversions of 85 to 95 percent with excellent selectivity [32]. The catalytic process involves the consecutive introduction of alcohol groups onto the phosphorus center with trifluoroethanol as the sole byproduct, eliminating the need for additional reagents [32].

Microwave-assisted catalytic synthesis using bis-trimethylsilyl (BTMS) reagents represents another significant advancement in phosphonic acid preparation [22]. This methodology employs 1.2 to 2.0 equivalents of BTMS in acetonitrile at 60 degrees Celsius under microwave irradiation, achieving quantitative conversion within 15 to 30 minutes [22]. The microwave acceleration reduces reaction times dramatically compared to conventional heating while maintaining high yields of 82 to 91 percent after recrystallization [22].

Industrial-Scale Production Challenges and Quality Control

Industrial-scale production of 3-phosphonopropionic acid faces numerous technical and economic challenges that significantly impact manufacturing feasibility and product quality [31] [34]. High production costs represent the primary barrier to market entry for new manufacturers, stemming from expensive raw material procurement, energy-intensive processes, and complex purification requirements [31] [34]. The manufacturing costs are further exacerbated by the need for specialized equipment capable of handling corrosive phosphoric acid derivatives and maintaining precise temperature and pressure controls throughout the synthesis process [34].

Quality control in phosphonic acid manufacturing requires stringent monitoring of multiple parameters to ensure product purity and consistency [19] [31]. The presence of phosphonic acid functional groups necessitates specialized analytical techniques due to the high polarity and potential for metal ion coordination [20]. Real-time monitoring systems must track reaction progress, temperature profiles, and impurity formation to maintain product specifications within acceptable limits [31].

Scale-up difficulties arise from the complex heat and mass transfer characteristics of phosphonate synthesis reactions [22] [25]. The transition from laboratory-scale batch processes to continuous industrial production requires optimization of reactor design, mixing efficiency, and residence time distribution [25]. Process intensification through microwave heating and continuous flow technologies offers potential solutions to these scale-up challenges by providing more uniform heating and better process control [22].

Environmental impact considerations have become increasingly important in industrial phosphonic acid production, particularly regarding the generation of toxic byproducts and waste streams [28] [31]. Sustainable manufacturing approaches focus on waste minimization, solvent recovery, and the implementation of green chemistry principles to reduce environmental footprint [28]. Regulatory compliance requires comprehensive environmental monitoring and implementation of best available technologies for emission control [31].

Purification Techniques: Crystallization and Chromatographic Methods

The purification of 3-phosphonopropionic acid presents unique challenges due to its high polarity and tendency to form hydrogen bonds with water and other polar molecules [16] [17] [20]. Crystallization represents the primary purification method for solid phosphonic acid samples, typically involving recrystallization from polar solvents such as water, methanol-acetone mixtures, or acetonitrile [20]. The crystallization process requires careful control of temperature and concentration to achieve optimal crystal formation and minimize impurity incorporation [16].

Melt crystallization techniques have shown particular promise for phosphonic acid purification, offering advantages in terms of product purity and energy efficiency [16]. The isothermal crystallization approach involves controlled cooling of concentrated phosphonic acid solutions to induce nucleation and crystal growth [16]. Temperature cycling between 10 and 29 degrees Celsius with mechanical stirring promotes the formation of high-purity crystals while maintaining solution supersaturation [16].

Chromatographic purification methods for phosphonic acids require specialized approaches due to their high polarity and strong interaction with stationary phases [18] [20] [21]. Reversed-phase high-performance liquid chromatography using C18 columns represents the most effective chromatographic technique for phosphonate purification [18] [21]. The mobile phase typically consists of acetonitrile and ammonium bicarbonate solutions with gradient elution to achieve optimal separation [21].

Ion-pairing chromatography has emerged as a particularly effective technique for phosphonate analysis and purification [18]. The use of N,N-dimethylhexylamine as an ion-pairing reagent improves chromatographic retention and enables better separation of phosphonic acid compounds [18]. This approach not only enhances chromatographic selectivity but also facilitates detection in mass spectrometry by forming adducts that improve ionization efficiency [18].

The purification process often requires multiple steps combining crystallization and chromatographic techniques to achieve pharmaceutical-grade purity [17] [20]. Initial crystallization removes major impurities and concentrates the desired product, while subsequent chromatographic purification eliminates trace contaminants and structural analogs [17]. The effectiveness of impurity removal is quantified using selectivity coefficients that compare the distribution of impurities between solid and liquid phases [17].

Alternative Synthetic Pathways: Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted synthesis has revolutionized the preparation of phosphonic acids by dramatically reducing reaction times and improving energy efficiency compared to conventional heating methods [22] [23] [24]. The McKenna synthesis of phosphonic acids using microwave irradiation achieves complete conversion within 15 to 30 minutes compared to 4 to 6 hours required for conventional thermal heating [22]. This acceleration results from the direct heating of polar molecules by microwave radiation, providing more uniform energy distribution and eliminating hot spots that can cause product decomposition [22].

The microwave-assisted Michaelis-Arbuzov reaction represents a particularly efficient route to phosphonate synthesis, employing trialkyl phosphites and halogenated substrates under microwave irradiation [23] [24]. Reaction temperatures of 190 to 200 degrees Celsius for 10 to 30 minutes yield phosphonate products in 72 to 93 percent yields [24]. The use of triisopropyl phosphite as both reagent and solvent simplifies the reaction setup while providing excellent yields of the desired phosphonates [24].

Green chemistry approaches to phosphonic acid synthesis focus on minimizing environmental impact through solvent-free reactions, renewable feedstocks, and catalytic processes that eliminate toxic reagents [25] [27] [28]. Mechanochemical synthesis using ball milling techniques enables the preparation of phosphonates without organic solvents, achieving yields of 31 to 63 percent for ethynyl phosphonate derivatives [25]. This approach utilizes condensed phosphates such as sodium triphosphate and pyrophosphate as sustainable phosphorus sources, bypassing the need for white phosphorus and other hazardous intermediates [25].

Solvent-free synthesis methodologies have demonstrated significant potential for sustainable phosphonate production [27]. The base-controlled addition of H-phosphonates to α-trifluoromethyl styrenes proceeds smoothly at room temperature within 2 hours without solvents, yielding β-trifluoromethyl-substituted phosphonates in moderate to good yields [27]. This protocol features mild reaction conditions, wide substrate scope, and excellent functional group compatibility while eliminating organic solvent waste [27].

Biocatalytic approaches represent an emerging frontier in green phosphonate synthesis, utilizing enzymatic systems to construct carbon-phosphorus bonds under mild conditions [26]. The biosynthesis of phosphonates from phosphoenolpyruvate involves enzymatic pathways that operate at physiological temperatures and pH, offering inspiration for biomimetic synthetic approaches [26]. These biological systems achieve remarkable selectivity and efficiency in phosphonate formation, suggesting potential applications in sustainable industrial synthesis [26].

The integration of renewable energy sources with microwave-assisted synthesis further enhances the sustainability profile of phosphonic acid production [22] [28]. Solar-powered microwave reactors and energy recovery systems can significantly reduce the carbon footprint of phosphonate manufacturing while maintaining high production efficiency [28]. These advances align with global initiatives toward sustainable chemical manufacturing and circular economy principles [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 79 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Propanoic acid, 3-phosphono-: ACTIVE

Dates

Effects of self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane and dopamine on the corrosion behaviors and biocompatibility of a magnesium alloy

Chang-Jiang Pan, Yu Hou, Ya-Nan Wang, Fei Gao, Tao Liu, Yan-Hua Hou, Yu-Fu Zhu, Wei Ye, Ling-Ren WangPMID: 27287107 DOI: 10.1016/j.msec.2016.05.038

Abstract

Magnesium based alloys are attracting tremendous interests as the novel biodegradable metallic biomaterials. However, the rapid in vivo degradation and the limited surface biocompatibility restrict their clinical applications. Surface modification represents one of the important approaches to control the corrosion rate of Mg based alloys and to enhance the biocompatibility. In the present study, in order to improve the corrosion resistance and surface biocompatibility, magnesium alloy (AZ31B) was modified by the alkali heating treatment followed by the self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane (APTMS) and dopamine, respectively. The results of attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and X-ray photoelectron spectra (XPS) indicated that the molecules were successfully immobilized on the magnesium alloy surface by the self-assembly. An excellent hydrophilic surface was obtained after the alkali heating treatment and the water contact angle increased to some degree after the self-assembly of dopamine, APTMS and 3-phosphonopropionic acid, however, the hydrophilicity of the modified samples was better than that of the pristine magnesium substrate. Due to the formation of the passivation layer after the alkali heating treatment, the corrosion resistance of the magnesium alloy was obviously improved. The corrosion rate further decreased to varying degrees after the self-assembly surface modification. The blood compatibility of the pristine magnesium was significantly improved after the surface modification. The hemolysis rate was reduced from 56% of the blank magnesium alloy to 18% of the alkali heating treated sample and the values were further reduced to about 10% of dopamine-modified sample and 7% of APTMS-modified sample. The hemolysis rate was below 5% for the 3-phosphonopropionic acid modified sample. As compared to the pristine magnesium alloy, fewer platelets were attached and activated on the modified surfaces and the activated partial thromboplastin times (APTT) were prolonged to some degree. Furthermore, the modified samples showed good cytocompatibility. Endothelial cells exhibited the improved proliferative profiles in terms of CCK-8 assay as compared to those on the pristine magnesium alloy. The modified samples showed better endothelial cell adhesion and spreading than the pristine magnesium alloy. Taking all these results into consideration, the method of this study can be used to modify the magnesium alloy surface to improve the corrosion resistance and biocompatibility simultaneously.The role of surface modification for TiO2 nanoparticles in cancer cells

Jin Xie, Xiaobo Pan, Mengyan Wang, Jiong Ma, Yiyan Fei, Pei-Nan Wang, Lan MiPMID: 27003465 DOI: 10.1016/j.colsurfb.2016.03.029

Abstract

Titanium dioxide nanoparticles (TiO2 NPs) have a potential in the field of biological application. However, its poor dispersibility in water hampered its applications. In this study, 3-phosphonopropionic acid and 3-aminopropyl-triethoxysilane were respectively used for surface modification on TiO2 NPs with negative and positive surface charges (denoted as TiO2-COOH and TiO2-NH2). Zeta potentials of the prepared samples with high absolute value demonstrate the great improvement in their dispersibility. In terms of viability experiment, both TiO2-COOH and TiO2-NH2 showed low cytotoxicity. The cellular uptake efficiency and the uptake pathways of TiO2-COOH and TiO2-NH2 for cancer cells were studied. The exocytosis of TiO2-NH2 was also observed in the experiment.Organophosphorous functionalization of magnetite nanoparticles

B Kalska-Szostko, M Rogowska, D SatułaPMID: 23907054 DOI: 10.1016/j.colsurfb.2013.07.004

Abstract

In this work magnetite nanoparticles covered by gold and silver shell were obtained. Analyzed particles were modified by two kinds of organophosphorous compounds: 3-phosphonopropionic acid and 16-phosphonohexadecanoic acid. Enzyme immobilization on particles modified in such a way was tested. The crystal structure of obtained nanoparticles was characterized by transmission electron microscopy and X-ray diffraction. Possible changes on the surfaces were analyzed by the use of infrared spectroscopy. Magnetic properties were studied by Mössbauer spectroscopy.Design of a metal primer containing a dithiooctanoate monomer and a phosphonic acid monomer for bonding of prosthetic light-curing resin composite to gold, dental precious and non-precious metal alloys

Kunio Ikemura, Toshihide Fujii, Noriyuki Negoro, Takeshi Endo, Yoshinori KadomaPMID: 21597216 DOI: 10.4012/dmj.2010-163

Abstract

The effect of metal primers on adhesion of a resin composite to dental metal alloys was investigated. Experimental primers containing a dithiooctanoate monomer [10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT) or 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT)] and a phosphonic acid monomer [6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP)] were prepared. After treating Au, Au alloy, Ag alloy, Au-Ag-Pd alloy, and Ni-Cr alloy with the experimental primers, their shear bond strengths (SBSs) with a prosthetic light-curing resin composite (Solidex, Shofu Inc., Japan) were measured after 1-day storage followed by 5,000 thermal cycles. The SBSs between Solidex and the primer-treated metals which were incubated in air at 50°C for 2 months were further measured. Results showed that the SBSs [mean (SD)] of all metal adherends treated with primer DT-PA-1 (5.0 wt% 10-MDDT, 1.0 wt% 6-MHPA) ranged between 31.2 (5.2) and 34.5 (5.8) MPa. The SBSs of the primer-treated metals did not degrade after 2-month incubation at 50°C. Therefore, a combined primer application consisting of a dithiooctanoate monomer and a phosphonic acid monomer provided efficacious bonding to Au as well as precious and non-precious metal alloys.Synthesis, chiral high performance liquid chromatographic resolution and enantiospecific activity of a potent new geranylgeranyl transferase inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid

Charles E McKenna, Boris A Kashemirov, Katarzyna M Błazewska, Isabelle Mallard-Favier, Charlotte A Stewart, Javier Rojas, Mark W Lundy, Frank H Ebetino, Rudi A Baron, James E Dunford, Marie L Kirsten, Miguel C Seabra, Joy L Bala, Mong S Marma, Michael J Rogers, Fraser P CoxonPMID: 20394422 DOI: 10.1021/jm900232u

Abstract

3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC, 1) is a phosphonocarboxylate (PC) analogue of 2-(3-pyridyl)-1-hydroxyethylidenebis(phosphonic acid) (risedronic acid, 2), an osteoporosis drug that decreases bone resorption by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, preventing protein prenylation. 1 has lower bone affinity than 2 and weakly inhibits Rab geranylgeranyl transferase (RGGT), selectively preventing prenylation of Rab GTPases. We report here the synthesis and biological studies of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC, 3), the PC analogue of minodronic acid 4. Like 1, 3 selectively inhibited Rab11 vs. Rap 1A prenylation in J774 cells, and decreased cell viability, but was 33-60x more active in these assays. After resolving 3 by chiral HPLC (>98% ee), we found that (+)-3-E1 was much more potent than (-)-3-E2 in an isolated RGGT inhibition assay, approximately 17x more potent (LED 3 microM) than (-)-3-E2 in inhibiting Rab prenylation in J774 cells and >26x more active in the cell viability assay. The enantiomers of 1 exhibited a 4-fold or smaller potency difference in the RGGT and prenylation inhibition assays.Inclusion of ionization states of ligands in affinity calculations

Serena Donnini, Alessandra Villa, Gerrit Groenhof, Alan E Mark, Rik K Wierenga, André H JufferPMID: 19089986 DOI: 10.1002/prot.22326

Abstract

When estimating binding affinities of a ligand, which can exists in multiple forms, for a target molecule, one must consider all possible competing equilibria. Here, a method is presented that estimates the contribution of the protonation equilibria of a ligand in solution to the measured or calculated binding affinity. The method yields a correction to binding constants that are based on the total concentration of inhibitor (the sum of all ionized forms of the inhibitor in solution) to account for the complexed form of the inhibitor only. The method is applied to the calculation of the difference in binding affinity of two inhibitors, 2-phosphoglycolate (PGA) and its phoshonate analog 3-phosphonopropionate (3PP), for the glycolytic enzyme triosephosphate isomerase. Both inhibitors have three titrating sites and exist in solution as a mixture of different forms. In this case the form that actually binds to the enzyme is present at relative low concentrations. The contributions of the alternative forms to the difference in binding energies is estimated by means of molecular dynamics simulations and corrections. The inhibitors undergo a pK(a) shift upon binding that is estimated by ab initio calculations. An interesting finding is that the affinity difference of the two inhibitors is not due to different interactions in the active site of the enzyme, but rather due to the difference in the solvation properties of the inhibitors.Antibody-conjugated soybean oil-filled calcium phosphate nanoshells for targetted delivery of hydrophobic molecules

H T Schmidt, M Kroczynski, J Maddox, Y Chen, R Josephs, A E OstafinPMID: 17123921 DOI: 10.1080/09687860600945792

Abstract

Hollow calcium phosphate nanoparticles capable of encapsulating poorly water-soluble molecules were produced by self-assembly. Previously reported were solid calcium phosphate nanoparticles and water-filled calcium phosphate nanocapsules suited for encapsulating mostly hydrophilic, but not hydrophobic compounds. Here, calcium phosphate was deposited around 100 nm diameter, 1,2-dioleoyl-sn-glycero-3-phosphate stabilized soybean oil nanoemulsions using either calcium chloride or NaOH titrations to achieve shell thickness between 20-70 nm. The surface was functionalized with carboxylic acid via the addition of carboxyethylphosphonic acid to attach Molecular Probes AB-594C antibody using sulpho-n-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with an efficiency of approximately 70%, while retaining near complete antibody function. Hydrophobic pyrene was encapsulated with an efficiency of 95%, at concentrations much higher than its water solubility limit, and exhibited spectral features characteristic of a hydrophobic environment. These materials can be used in the targeted delivery of many useful, yet poorly water-soluble pharmaceutical and nutraceutical compounds.Organophosphorous modifications of multifunctional magnetic nanowires

B Kalska-Szostko, E Orzechowska, U WykowskaPMID: 23886786 DOI: 10.1016/j.colsurfb.2013.05.033

Abstract

In the presented study, efforts have been undertaken to obtain the magnetic nanowires of multisegmental internal structure by AC and DC electrodeposition methods. The core-shell nanowires were obtained by wetting chemical deposition followed by thermal crystallization and electrodeposition. Such nanowires were tested to obtain functionalization by organophosphorous compounds and finally immobilize enzymes like trypsin. All obtained nanostructures were tested by X-ray diffraction, infrared spectroscopy and transmission electron microscopy.THE OCCURRENCE OF ALPHA-AMINO-BETA-PHOSPHONOPROPIONIC ACID IN THE ZOANTHID, ZOANTHUS SOCIATUS, AND THE CILIATE, TETRAHYMENA PYRIFORMIS

J S KITTREDGE, R R HUGHESPMID: 14214094 DOI: 10.1021/bi00895a026

Abstract

Effects of a newly designed HEMA-free, multi-purpose, single-bottle, self-etching adhesive on bonding to dental hard tissues, zirconia-based ceramics, and gold alloy

Kunio Ikemura, Yoshiyuki Jogetsu, Kazuya Shinno, Toshiyuki Nakatsuka, Takeshi Endo, Yoshinori KadomaPMID: 21946481 DOI: 10.4012/dmj.2011-076